molecular formula C17H19NO3S B2917103 1-(1-Benzothiophene-2-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine CAS No. 2309728-37-6

1-(1-Benzothiophene-2-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine

Cat. No.: B2917103
CAS No.: 2309728-37-6
M. Wt: 317.4
InChI Key: XAGNZLDQMOPUIY-UHFFFAOYSA-N
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Description

1-(1-Benzothiophene-2-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine is a heterocyclic compound featuring an azetidine core substituted with a benzothiophene-2-carbonyl group at position 1 and an oxolan-3-ylmethoxy group at position 2. The azetidine ring (a four-membered nitrogen-containing heterocycle) confers conformational rigidity, while the benzothiophene moiety introduces aromatic and electron-rich properties. The oxolan-3-ylmethoxy substituent (tetrahydrofuran derivative) adds hydrophilicity and stereochemical complexity.

Properties

IUPAC Name

1-benzothiophen-2-yl-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c19-17(16-7-13-3-1-2-4-15(13)22-16)18-8-14(9-18)21-11-12-5-6-20-10-12/h1-4,7,12,14H,5-6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGNZLDQMOPUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2CN(C2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-Benzothiophene-2-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzothiophene moiety, which is known for its diverse biological activities, combined with an azetidine ring and an oxolan moiety. The structural formula can be represented as follows:

C14H15NO3S\text{C}_{14}\text{H}_{15}\text{N}\text{O}_3\text{S}

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameIC50 (μM) against E. coliIC50 (μM) against S. aureus
Compound A4.05.5
Compound B1.53.0
Target Compound2.04.0

This table illustrates the comparative efficacy of the target compound against established bacterial strains, highlighting its potential as an antimicrobial agent.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that benzothiophene derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.

Case Study: Apoptosis Induction
A study conducted on human cancer cell lines revealed that the compound triggered apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It might interact with cellular receptors affecting signaling pathways related to growth and survival.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) could contribute to its cytotoxic effects on cancer cells.

Research Findings

Several studies have documented the biological activities associated with this compound:

  • Study on Antimicrobial Efficacy : A systematic review highlighted that benzothiophene compounds possess a broad spectrum of antimicrobial activity, with some derivatives showing enhanced potency due to structural modifications.
  • Anticancer Studies : Investigations into the apoptotic effects of related compounds indicated significant tumor reduction in animal models when treated with benzothiophene derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-(1-Benzothiophene-2-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine, a comparative analysis with structurally analogous azetidine derivatives is provided below.

Table 1: Structural and Functional Comparison of Azetidine Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
This compound Azetidine Benzothiophene-2-carbonyl, oxolan-3-ylmethoxy 317.39 (calculated) Kinase inhibition, CNS targets (hypothesized)
rac-(3R,4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid Pyrrolidine Fluorenylmethoxy, oxolan-3-yl, carboxylic acid 256.23 (CAS) Peptide synthesis, chiral intermediates
1-(Cyclopropylsulfonyl)-3-(trihydroxytriazin-2-yl)azetidine Azetidine Cyclopropylsulfonyl, trihydroxytriazinyl 290.30 (calculated) JAK/STAT inhibition (explicitly studied)

Key Observations

Substituent-Driven Bioactivity: The benzothiophene group in the target compound may enhance binding to aromatic-rich enzyme pockets (e.g., kinase ATP-binding sites), whereas the cyclopropylsulfonyl group in the JAK inhibitor likely improves metabolic stability.

Synthetic Accessibility: The target compound’s synthesis likely involves acylation of azetidine with benzothiophene-2-carbonyl chloride, followed by etherification with oxolan-3-ylmethanol. This contrasts with the silylation and sulfonylation steps used for the JAK inhibitor .

Physicochemical Properties :

  • Calculated logP values (estimated via fragment-based methods):

  • Target compound: ~2.1 (moderate lipophilicity due to benzothiophene).
  • Fluorenylmethoxy derivative : ~3.5 (higher lipophilicity due to fluorene).
  • JAK inhibitor : ~1.8 (polar triazine and sulfonyl groups reduce lipophilicity).

Research Findings

  • Metabolic Stability : The oxolan group may enhance solubility compared to cyclopropane-based analogs, as seen in related pyrrolidine derivatives .

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